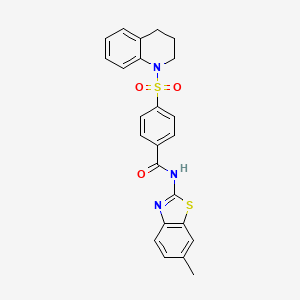

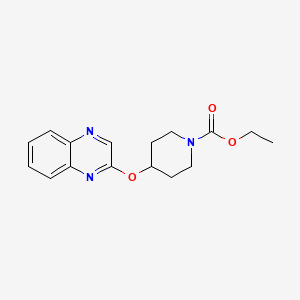

![molecular formula C19H21N5O2 B2760867 1-[[4-(1,3-苯并二噁英-5-基甲基)哌嗪-1-基]甲基]苯并三唑 CAS No. 305859-45-4](/img/structure/B2760867.png)

1-[[4-(1,3-苯并二噁英-5-基甲基)哌嗪-1-基]甲基]苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole” is a chemical compound that has been studied for its potential applications . It is related to a class of compounds known as benzodioxoles .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . The crystal structure of a similar compound has been studied in detail .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. Unfortunately, specific details about these properties are not available in the current literature .科学研究应用

受体拮抗剂和中枢神经系统试剂

含苯并三唑部分的化合物,包括与 1-[[4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]甲基]苯并三唑 相似的结构,已对其作为中枢神经系统试剂的潜力进行了研究。研究表明,此类化合物可作为 5-HT1A 受体拮抗剂,对 5-HT1A 和 5-HT2 受体均表现出亲和力。这表明它们在探索神经递质动力学中的效用,并可能作为精神或神经系统疾病中的试剂 (Mokrosz 等人,1994)。

抗真菌活性

苯并三唑衍生物已被合成并评估其抗真菌特性,特别是对念珠菌、曲霉菌和皮肤癣菌。涉及苯并三唑的结构操作产生了表现出有希望的抗真菌活性的化合物,表明它们作为新的有效抗真菌药物的潜力。这为开发真菌感染的治疗方法开辟了途径,特别是在免疫功能低下的患者中 (Khabnadideh 等人,2012)。

抗菌和生物膜抑制

对具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物的研究证明了有效的抗菌和生物膜抑制活性。这些化合物对包括大肠杆菌、金黄色葡萄球菌和变形链球菌在内的各种细菌菌株均表现出显着的功效。该研究强调了此类化合物在解决细菌耐药性和生物膜相关感染中的重要性 (Mekky 和 Sanad,2020)。

分子结构和分子间相互作用

与 1-[[4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]甲基]苯并三唑密切相关的化合物的分子结构和分子间相互作用已被阐明。这些研究提供了对这类分子的构象偏好和氢键能力的见解,这对于了解它们的生物活性并设计更有效的治疗剂至关重要 (Mahesha 等人,2019)。

抗结核活性

含有苯并三唑结构元素的化合物已被评估其对结核分枝杆菌的抗结核活性。其中一些新型衍生物显示出有希望的最小抑菌浓度 (MIC),表明它们在开发治疗结核病的新疗法中的潜在作用。这项研究强调了苯并三唑衍生物在解决结核病带来的全球健康挑战中的重要性 (Naidu 等人,2016)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of the compound “1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole” is the human Aldehyde Dehydrogenase 3A1 (ALDH3A1) . ALDH3A1 is an enzyme that plays a crucial role in the oxidation of aldehydes and is involved in various biological processes, including the detoxification of aldehydes generated by alcohol metabolism and lipid peroxidation .

Mode of Action

The compound acts as an inhibitor of the ALDH3A1 enzyme . It binds to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to the accumulation of aldehydes in the body, which can have various effects depending on the specific aldehydes and tissues involved .

Biochemical Pathways

The inhibition of ALDH3A1 by the compound affects the aldehyde metabolism pathway The downstream effects of this inhibition can vary widely, as aldehydes are involved in many different biological processes .

Pharmacokinetics

Based on its structural similarity to other benzodioxol compounds, it is likely that it has good oral bioavailability and is metabolized primarily in the liver .

Result of Action

The inhibition of ALDH3A1 by the compound can lead to the accumulation of aldehydes in the body . This can result in a variety of effects, depending on the specific aldehydes and tissues involved. For example, the accumulation of certain aldehydes can lead to oxidative stress, which can damage cells and contribute to aging and various diseases .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that can interact with the compound or its target can also influence its action

属性

IUPAC Name |

1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-2-4-17-16(3-1)20-21-24(17)13-23-9-7-22(8-10-23)12-15-5-6-18-19(11-15)26-14-25-18/h1-6,11H,7-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTXNIKEOURGJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

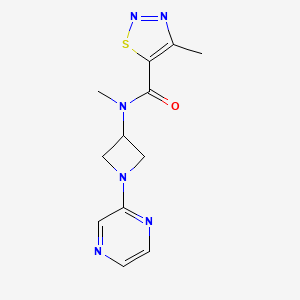

![3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2760785.png)

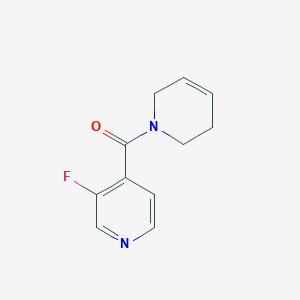

![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)

![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)

![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)

![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)

![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)

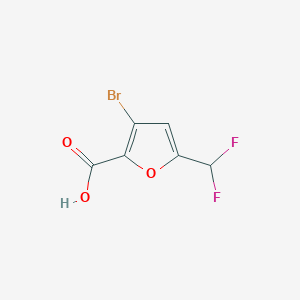

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)